Cas no 5471-90-9 (N-(4-hydroxyphenyl)benzenesulfonamide)

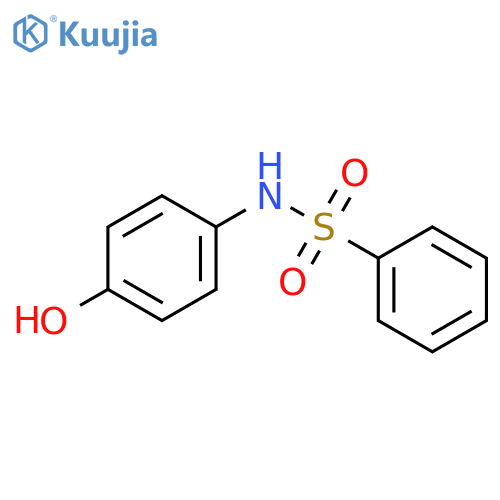

5471-90-9 structure

商品名:N-(4-hydroxyphenyl)benzenesulfonamide

N-(4-hydroxyphenyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(4-hydroxyphenyl)benzenesulfonamide

- AC1L2XSF

- AC1Q6VVR

- AC1Q78XB

- Benzenesulfonamide, N-(4-hydroxyphenyl)-

- N-(4-hydroxyphenyl)-benzenesulfonamide

- N-(4-hydroxyphenyl)-phenylsulfonamide

- N-(p-hydroxyphenyl)benzenesulfonamide

- N-phenylsulfonyl-4-aminophenol

- NSC28472

- Oprea1_750995

- p-benzenesulfonamidophenol

- SureCN523563

- NSC-28472

- A913816

- SCHEMBL523563

- G32395

- CS-0356404

- NSC 28472

- EC 654-333-7

- DA-42121

- n-(4-hydroxyphenyl)benzenesulphonamide

- AKOS002305765

- DTXSID1063934

- EN300-56924

- NS00006806

- Z45652933

- AG-668/02826022

- Oprea1_774277

- 5471-90-9

- 4'-Hydroxybenzenesulfonanilide

- N-4-hydroxyphenyl-benzenesulphonamide

- DTXCID3041792

-

- MDL: MFCD00025018

- インチ: InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H

- InChIKey: WHZPMLXZOSFAKY-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=CC=CC=C1)(NC2=CC=C(O)C=C2)=O

計算された属性

- せいみつぶんしりょう: 249.04603

- どういたいしつりょう: 249.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 74.8Ų

じっけんとくせい

- PSA: 66.4

- LogP: 3.34680

N-(4-hydroxyphenyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019089581-5g |

N-(4-Hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 95% | 5g |

$454.50 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1244375-250mg |

N-(4-hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 99% | 250mg |

$175 | 2024-06-06 | |

| Enamine | EN300-56924-0.1g |

N-(4-hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 98% | 0.1g |

$62.0 | 2023-02-10 | |

| Enamine | EN300-56924-0.5g |

N-(4-hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 98% | 0.5g |

$164.0 | 2023-02-10 | |

| Enamine | EN300-56924-10.0g |

N-(4-hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 98% | 10.0g |

$1040.0 | 2023-02-10 | |

| Enamine | EN300-56924-2.5g |

N-(4-hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 98% | 2.5g |

$473.0 | 2023-02-10 | |

| Aaron | AR019YSV-1g |

N-(4-Hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 95% | 1g |

$357.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1244375-100mg |

N-(4-hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 99% | 100mg |

$170 | 2025-02-20 | |

| Aaron | AR019YSV-500mg |

N-(4-Hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 95% | 500mg |

$251.00 | 2025-02-08 | |

| A2B Chem LLC | AV43523-250mg |

N-(4-Hydroxyphenyl)benzenesulfonamide |

5471-90-9 | 99% | 250mg |

$50.00 | 2024-04-19 |

N-(4-hydroxyphenyl)benzenesulfonamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:5471-90-9)N-(4-羟苯基)苯磺酰胺

注文番号:LE25952798

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:54

価格 ($):discuss personally

N-(4-hydroxyphenyl)benzenesulfonamide 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

3. Water

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

5471-90-9 (N-(4-hydroxyphenyl)benzenesulfonamide) 関連製品

- 161356-05-4(4-Hydroxy-N-phenylbenzenesulfonamide)

- 80-20-6(3-Amino-4-hydroxy-N-phenylbenzenesulfonamide)

- 7471-26-3(N-(4-Methoxyphenyl)benzenesulfonamide)

- 59149-19-8(N-(3-Hydroxyphenyl)benzenesulfonamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:5471-90-9)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:5471-90-9)Benzenesulfonamide, N-(4-hydroxyphenyl)-

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ